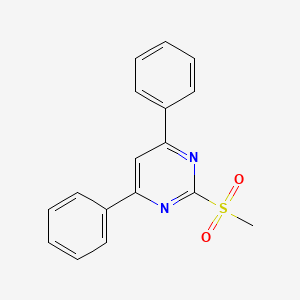

2-(Methylsulfonyl)-4,6-diphenylpyrimidine

Description

Investigation of Reaction Kinetics and Thermodynamics

Reaction Kinetics: The kinetics of the SNAr reaction at the C2 position of 2-sulfonylpyrimidines have been studied in detail. nih.govacs.org These reactions are typically second-order, with the rate being first-order in both the sulfonylpyrimidine substrate and the nucleophile. rsc.org Studies on a range of substituted 2-sulfonylpyrimidines reacting with thiol-containing molecules like glutathione (B108866) (GSH) have provided a comprehensive structure-reactivity relationship. nih.govchemrxiv.org

The reactivity of the 2-sulfonylpyrimidine scaffold can be tuned over several orders of magnitude by altering the substituents on the pyrimidine ring. nih.govacs.org

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -COOMe) at the C5 position drastically increases the reaction rate by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Rate enhancements of up to 800,000-fold have been observed compared to the unsubstituted parent compound. nih.govacs.org

Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups (e.g., -NH₂, -OMe) at the C5 position significantly decrease the reaction rate or "switch off" reactivity altogether by destabilizing the transition state. nih.govacs.org

The table below presents kinetic data for the reaction of various 2-sulfonylpyrimidines with glutathione, illustrating these electronic effects.

Table 1: Second-Order Rate Constants for the Reaction of Substituted 2-Sulfonylpyrimidines with Glutathione (GSH) Data adapted from studies on related 2-sulfonylpyrimidine scaffolds. The rate constants (k) are for reactions with GSH at pH 7.0, 20 °C.

| Compound (General Structure: 5-Substituted-2-sulfonylpyrimidine) | Substituent at C5 | Rate Constant (k) [M⁻¹ s⁻¹] | Relative Reactivity Factor |

|---|---|---|---|

| Unsubstituted Reference | -H | ~1.2 x 10⁻² | 1 |

| Nitro-Substituted | -NO₂ | ~4.2 x 10³ | ~350,000 |

| Ester-Substituted | -COOMe | ~9.9 x 10³ | ~825,000 |

| Trifluoromethyl-Substituted | -CF₃ | ~1.8 x 10³ | ~150,000 |

| Amino-Substituted | -NH₂ | No Reaction Observed | - |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-22(20,21)17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPYJRURXQHQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586502 | |

| Record name | 2-(Methanesulfonyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958727-25-8 | |

| Record name | 2-(Methanesulfonyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Methylsulfonyl 4,6 Diphenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactionsnih.govchemrxiv.org

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry. The reaction generally proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org In the second, rapid step, the leaving group is eliminated, restoring the aromaticity of the pyrimidine ring. For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the attack is highly favored at the C2 position due to the strong activation by the adjacent nitrogen atoms and the exceptional leaving group ability of the methylsulfinate anion. While the two-step mechanism is widely accepted, some SNAr reactions on highly reactive heterocyclic systems have been suggested to proceed via a concerted mechanism. nih.gov

Displacement of the Methylsulfonyl Group at C2 by Various Nucleophilesresearchgate.netbyu.edu

The methylsulfonyl group (-SO₂CH₃) is a superior leaving group compared to halogens or other common functionalities in the context of SNAr reactions on pyrimidines. nih.gov This high reactivity allows for the facile displacement of the methylsulfonyl group by a wide array of nucleophiles under relatively mild conditions.

The reaction of 2-(methylsulfonyl)pyrimidines with amines (amination) is a synthetically valuable transformation for producing 2-aminopyrimidine (B69317) derivatives, which are common scaffolds in medicinal chemistry. researchgate.net The substrate scope is broad, encompassing primary and secondary aliphatic amines as well as anilines.

Studies on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), demonstrate that primary aliphatic amines, which are sterically unhindered and electronically unbiased, selectively displace the methylsulfonyl group over the chloro groups. researchgate.net In contrast, anilines and secondary aliphatic amines can be directed to selectively displace the chlorine at the C4 position in the presence of a weak base. researchgate.net For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, where the highly reactive sulfonyl group is the only viable leaving group on the pyrimidine core, amination proceeds cleanly at the C2 position. The general reaction is as follows:

2-(Methylsulfonyl)-4,6-diphenylpyrimidine + R¹R²NH → N-substituted-4,6-diphenylpyrimidin-2-amine + CH₃SO₂H

The reaction conditions can be tuned, but often involve heating the reactants in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol. nih.gov The scope includes simple alkylamines, functionalized amines, and various anilines.

Table 1: Examples of Amination Reactions on a Related Pyrimidine System Illustrative data based on the reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, showing selective displacement of the methylsulfonyl group.

| Amine Nucleophile | Product Type | Selectivity | Reference |

|---|---|---|---|

| Primary Aliphatic Amines (e.g., n-Butylamine) | 2-Alkylamino-4,6-dichloropyrimidine | High for sulfonyl displacement | researchgate.net |

| Anilines (in presence of weak base) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | High for chloride displacement | researchgate.net |

| Deprotonated Anilines | 2-Anilino-4,6-dichloropyrimidine | High for sulfonyl displacement | researchgate.net |

Consistent with the principles of Hard and Soft Acids and Bases (HSAB), 2-(methylsulfonyl)pyrimidines show excellent reactivity towards soft nucleophiles, particularly those containing sulfur. byu.edu The reaction with thiols is often more rapid and efficient than with amines. byu.edu This high chemoselectivity makes 2-sulfonylpyrimidines effective reagents for the S-arylation of cysteine-containing peptides and proteins. nih.gov The reaction with a thiol (R-SH) or its conjugate base, a thiolate (R-S⁻), proceeds readily to yield a 2-(alkylthio/arylthio)-4,6-diphenylpyrimidine. nih.gov

Reactions with oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide), also efficiently displace the methylsulfonyl group to form 2-alkoxy-4,6-diphenylpyrimidines. These reactions are typically carried out under basic conditions in the corresponding alcohol as the solvent.

Table 2: Reactivity with O/S Nucleophiles

| Nucleophile Type | Typical Reagent | Product | Relative Reactivity |

|---|---|---|---|

| Sulfur (Thiol/Thiolate) | Cysteine, Glutathione (B108866), Arylthiols | 2-(Aryl/Alkylthio)-4,6-diphenylpyrimidine | Very High |

| Oxygen (Alkoxide) | Sodium Methoxide, Sodium Ethoxide | 2-Alkoxy-4,6-diphenylpyrimidine | High |

The concept of chemoselectivity is critical when multiple reactive sites are present in a molecule. In the case of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the molecule possesses one highly electrophilic center on the pyrimidine ring (C2) and two phenyl rings. Under nucleophilic attack conditions, the regioselectivity is overwhelmingly in favor of substitution at the C2 position. The phenyl groups are electron-rich and not activated towards nucleophilic substitution.

A clear illustration of chemoselectivity is found in the reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net In this system, three potential sites for SNAr exist: the C2 position bearing the methylsulfonyl group, and the C4 and C6 positions bearing chloro groups. The outcome of the reaction is dictated by the nature of the nucleophile and the reaction conditions:

Hard nucleophiles (like primary amines under certain conditions) or strongly basic conditions can favor displacement of the sulfonyl group.

Softer nucleophiles or reactions under weakly basic conditions can favor displacement of the chlorine atoms. chemrxiv.orgresearchgate.net

For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the primary question of regioselectivity is between the C2 position and the phenyl rings. The powerful electron-withdrawing nature of the pyrimidine ring nitrogens and the sulfonyl group makes the C2 carbon far more electrophilic than any position on the appended phenyl rings, ensuring that SNAr reactions occur exclusively at this site.

Reactivity at Phenyl Substituents (C4 and C6)unex.es

Functionalization of the phenyl rings at the C4 and C6 positions of the intact 2-(Methylsulfonyl)-4,6-diphenylpyrimidine heterocycle is not a common transformation. These rings behave like typical benzene (B151609) rings and are generally unreactive towards the nucleophilic conditions used to target the C2 position. Electrophilic aromatic substitution (e.g., halogenation, nitration) on these rings would likely require harsh conditions that could potentially degrade the pyrimidine core.

Direct halogenation of the phenyl rings on the pre-formed 4,6-diphenylpyrimidine (B189498) scaffold is synthetically challenging. Instead, the common and more efficient strategy involves the use of pre-functionalized starting materials. For instance, substituted 4,6-diarylpyrimidines are often synthesized via Suzuki coupling reactions between a dihalopyrimidine and a substituted phenylboronic acid, or through condensation reactions using a substituted chalcone (B49325). researchgate.netunex.esnih.gov

This synthetic approach allows for the introduction of a wide variety of functional groups, including halogens, onto the phenyl rings before they are attached to the pyrimidine core. For example, a 4-(3-bromophenyl)-6-(4-bromophenyl)pyrimidine derivative can be synthesized from 2,4,6-trichloropyrimidine (B138864) and the corresponding bromophenylboronic acids. unex.es This pre-functionalization strategy bypasses the need for direct, and likely unselective, halogenation of the final heterocyclic product.

Arylation Reactions on Phenyl Rings

While the pyrimidine ring itself is electron-poor, the phenyl substituents can undergo arylation reactions, particularly through modern transition metal-catalyzed C-H activation strategies. Research on structurally related 2,6-diphenylpyrimidine scaffolds demonstrates that the nitrogen atoms of the pyrimidine ring can act as directing groups to facilitate regioselective arylation on one of the phenyl rings. mdpi.comresearchgate.net

Specifically, a palladium-catalyzed, photoredox-mediated C-H arylation has been shown to be effective for introducing new phenyl groups onto the C2-connected phenyl ring of diphenylpyrimidine derivatives. mdpi.comresearchgate.net This transformation typically employs a palladium(II) acetate (B1210297) catalyst, a photoredox initiator such as a ruthenium(II) or iridium(III) complex, and a phenyldiazonium salt as the aryl source. mdpi.com The reaction proceeds under mild conditions, often at room temperature and activated by visible light from LEDs. mdpi.comresearchgate.net The directing effect of the pyrimidine nitrogen atom selectively activates the C-H bonds at the ortho positions of the phenyl ring, leading to mono- or di-phenylated products depending on the reaction conditions. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution on Phenyl Moieties

The phenyl rings of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine are subject to the principles of electrophilic aromatic substitution (EAS). However, their reactivity is significantly influenced by the substituents attached to them. The pyrimidine ring, particularly when bearing a powerful electron-withdrawing methylsulfonyl group at the C2 position, acts as a strong deactivating group. This deactivation is analogous to that caused by a nitro group. youtube.com

The electron density of the attached phenyl rings is substantially reduced, making them less nucleophilic and thus less susceptible to attack by electrophiles. nih.gov Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl rings of this compound are expected to be difficult, requiring harsh reaction conditions. researchgate.netresearchgate.net

When such reactions do occur, the regioselectivity is dictated by the deactivating nature of the pyrimidine substituent. It directs incoming electrophiles primarily to the meta position of the phenyl ring, as this position is least deactivated. youtube.com The ortho and para positions are more strongly deactivated due to the electron-withdrawing resonance and inductive effects of the heterocyclic system. nih.gov

Ring-Opening and Rearrangement Reactions

Aromatic heterocyclic systems like pyrimidine are generally stable, but under certain conditions, they can undergo ring-opening or rearrangement reactions. rsc.orgresearchgate.net One of the most relevant transformations for this class of compounds is the Dimroth rearrangement. wikipedia.orgnih.gov

The Dimroth rearrangement involves the isomerization of a heterocyclic system where endocyclic and exocyclic heteroatoms exchange places through a ring-opened intermediate. wikipedia.orgnih.gov For pyrimidine derivatives, this process is often catalyzed by acid or base, or promoted by heat, and involves the nucleophilic attack of a species (e.g., water or hydroxide) on the pyrimidine ring. nih.govnih.gov This leads to the opening of the ring to form a linear intermediate, which can then undergo rotation and re-cyclize to form a thermodynamically more stable isomeric pyrimidine. beilstein-journals.orgresearchgate.net The presence of electron-withdrawing groups can facilitate the initial ring-opening step. nih.gov While there are no specific reports on the Dimroth rearrangement of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, it represents a plausible reaction pathway under hydrolytic conditions. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations Involving 2-(Methylsulfonyl)-4,6-diphenylpyrimidine

Transition metal catalysis provides powerful tools for the functionalization of molecules like 2-(Methylsulfonyl)-4,6-diphenylpyrimidine. ntu.edu.sgrsc.org As discussed in section 3.1.2.2, palladium-catalyzed C-H activation is a key transformation for the arylation of the phenyl rings. mdpi.comrsc.orgrsc.org

A notable example is the Pd-catalyzed, Ru-photoredox-mediated C–H arylation that uses the pyrimidine nitrogen as a chelating directing group to functionalize the ortho-C–H bond of an attached phenyl ring. rsc.orgrsc.org This method allows for the construction of complex, multi-substituted biaryl systems under green-chemistry-compliant conditions using visible light. rsc.org

The general mechanism for such N-directed C-H activation involves the coordination of the palladium catalyst to the nitrogen of the pyrimidine ring. This brings the metal center into proximity with the ortho-C-H bond of the phenyl group, facilitating its cleavage and the formation of a palladacycle intermediate. This intermediate then reacts with an arylating agent (such as a diaryliodonium salt or phenyldiazonium salt) to form the new C-C bond and regenerate the active catalyst. rsc.orgrsc.org

Chemo- and Regioselectivity in Complex Reaction Systems

The structure of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine presents a significant challenge and opportunity in terms of chemo- and regioselectivity due to its multiple reactive sites. The primary competition is between reactions at the pyrimidine core and reactions on the peripheral phenyl rings.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methods for Structure Elucidation (Focus on Methodology)

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, distinct signals are expected for the protons of the methylsulfonyl group and the phenyl substituents. The methyl protons of the sulfonyl group would likely appear as a sharp singlet in the upfield region of the spectrum. The protons on the two phenyl rings would exhibit complex multiplets in the aromatic region. The exact chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the methylsulfonyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include a signal for the methyl carbon of the sulfonyl group and distinct signals for the carbons of the pyrimidine ring. The carbons at the 4 and 6 positions of the pyrimidine ring, being bonded to the phenyl groups, would have characteristic chemical shifts. The carbon at the 2-position, attached to the electron-withdrawing sulfonyl group, would also show a distinct downfield shift. The phenyl ring carbons would produce a set of signals in the aromatic region, with their chemical shifts influenced by their position relative to the pyrimidine ring.

For a related compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, the structure was confirmed using ¹H NMR, IR, and MS, indicating the utility of these methods in identifying such pyrimidine derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Methylsulfonyl)-4,6-diphenylpyrimidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-SO₂CH₃) | Singlet, ~3.0-3.5 | ~40-45 |

| Phenyl Protons | Multiplets, ~7.2-8.0 | ~125-140 |

| Pyrimidine Proton (C5-H) | Singlet, ~7.5-8.5 | ~110-120 |

| Pyrimidine Carbons (C4, C6) | - | ~160-170 |

| Pyrimidine Carbon (C2) | - | ~165-175 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the molecular ion peak ([M]⁺) would confirm the compound's molecular formula.

The fragmentation pattern would likely involve the loss of the methylsulfonyl group (•SO₂CH₃) or cleavage of the phenyl groups. The stability of the pyrimidine ring suggests that it would likely remain intact in many of the major fragment ions. Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the sulfonyl and phenyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The presence of the aromatic phenyl rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Vibrations associated with the pyrimidine ring would also be present.

The synthesis of the related 4,6-dimethyl-2-(methylsulfonyl)pyrimidine was confirmed using IR spectroscopy, among other techniques. researchgate.net

Table 2: Predicted IR Absorption Bands for 2-(Methylsulfonyl)-4,6-diphenylpyrimidine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1160-1120 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Pyrimidine Ring | Ring Vibrations | Various bands |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of an analogous compound would reveal the precise geometry of the pyrimidine ring and the orientation of the methylsulfonyl and phenyl substituents. The bond lengths within the pyrimidine ring are expected to be consistent with its aromatic character. The C-S and S-O bond lengths of the methylsulfonyl group will be in line with typical values for such functional groups.

Assessment of Crystal Packing and Intermolecular Interactions

In the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808), molecules are linked into chains by intermolecular C-H···O hydrogen bonds. Similar interactions would be anticipated in the crystal lattice of the diphenyl analog, contributing to a stable three-dimensional network.

Conformational Preferences and Rotational Barriers of Phenyl and Methylsulfonyl Groups

The conformational landscape of 2-(methylsulfonyl)-4,6-diphenylpyrimidine is largely dictated by the rotational freedom of its substituent groups: the two phenyl rings and the methylsulfonyl group.

The orientation of the methylsulfonyl group is a key conformational feature. In the crystal structure of a related compound, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, two distinct molecular conformations were observed in the asymmetric unit, primarily differing in the orientation of the methylsulfonyl group. nih.gov This suggests that the rotational barrier for the C-S bond is relatively low, allowing for multiple stable or metastable conformations. The specific torsion angles observed were C—S—C—N = 157.98 (13)° in one molecule and 6.09 (18)° in the other, indicating a significant degree of rotational flexibility. nih.gov

Table 1: Conformational Data of a Related Methylsulfonylpyrimidine

| Parameter | Molecule A | Molecule B |

| C—S—C—N Torsion Angle (°) | 157.98 (13) | 6.09 (18) |

| Data sourced from the crystallographic study of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. nih.gov |

Supramolecular Assembly and Self-Organization Characteristics

The way in which molecules of 2-(methylsulfonyl)-4,6-diphenylpyrimidine arrange themselves in the solid state is governed by a variety of non-covalent interactions, leading to a specific supramolecular assembly.

In the absence of strong hydrogen bond donors like -NH₂ or -OH groups in the parent molecule, the supramolecular architecture is likely dominated by weaker C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions. The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. In the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, molecules are linked into chains via intermolecular C—H⋯O hydrogen bonds. nih.gov

The self-organization of diphenyl-substituted heterocyclic compounds, such as diphenylglycolurils, has been shown to form robust hydrogen-bonded chains, with the packing of these chains resulting in surfaces faceted by the hydrophobic aryl groups. rsc.org While 2-(methylsulfonyl)-4,6-diphenylpyrimidine lacks the strong amide groups of glycolurils, the principle of self-organization driven by a combination of directional interactions and the packing of bulky hydrophobic groups remains relevant. The pyrimidine ring itself can participate in various synthons, with the R²₂(8) homosynthon being a common motif in related 2,4-diaminopyrimidine (B92962) structures, formed through N-H···N interactions. mdpi.com Although the subject molecule lacks the amino groups for this specific synthon, the potential for various C-H···N and C-H···O mediated motifs is high.

Table 2: Common Intermolecular Interactions in Related Pyrimidine Structures

| Interaction Type | Description |

| C-H···O | Hydrogen bonds involving C-H donors and sulfonyl or methoxy (B1213986) oxygen acceptors. nih.gov |

| π–π Stacking | Interactions between the aromatic pyrimidine and phenyl rings of adjacent molecules. nih.gov |

| C-H···N | Weak hydrogen bonds involving C-H donors and pyrimidine nitrogen acceptors. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to investigate pyrimidine (B1678525) derivatives and their properties. echemcom.com

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G++(d,p), are standard for this purpose. irjweb.com The geometry optimization would particularly focus on the rotational freedom of the two phenyl groups and the methylsulfonyl group attached to the pyrimidine core. The electronic structure, including the distribution of electron density and electrostatic potential, is also determined. researchgate.net The molecular electrostatic potential (MEP) map is especially useful as it visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, hinting at its reactive behavior. mdpi.com

Illustrative Data: Optimized Geometrical Parameters for a Related Pyrimidine

The following table presents typical geometrical parameters that would be obtained from a DFT optimization, using data for a similar pyrazolo[3,4-d]pyrimidine structure as an example. researchgate.net

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| N-C (pyrimidine) | 1.34 Å | |

| C-C (pyrimidine) | 1.39 Å | |

| C-C (phenyl) | 1.40 Å | |

| Bond Angle | O-S-O | 120.5° |

| C-S-C | 103.8° | |

| N-C-N (pyrimidine) | 126.5° | |

| Dihedral Angle | Phenyl-Pyrimidine | ~30-50° |

Note: This data is illustrative and not specific to 2-(Methylsulfonyl)-4,6-diphenylpyrimidine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.gov For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrimidine rings, while the LUMO would likely be centered on the electron-withdrawing methylsulfonyl group and the pyrimidine ring. nih.govresearchgate.net

Illustrative Data: Frontier Orbital Energies for a Related Pyrimidine

| Orbital | Energy (eV) | Description |

| HOMO | -6.95 | Electron donor capability |

| LUMO | -1.50 | Electron acceptor capability |

| HOMO-LUMO Gap (ΔE) | 5.45 | Index of chemical stability and reactivity |

Note: This data is illustrative, based on values for similar heterocyclic systems, and not specific to 2-(Methylsulfonyl)-4,6-diphenylpyrimidine.

Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's behavior in chemical reactions. scispace.com These include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A large HOMO-LUMO gap corresponds to a harder molecule. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

To pinpoint reactive sites within the molecule, Fukui functions are calculated. scm.commdpi.com These functions indicate how the electron density at a specific atom changes upon the addition or removal of an electron.

f+ : Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species).

f- : Indicates the propensity of a site for an electrophilic attack (attack by an electron-poor species). scilit.com

For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the carbon atom of the pyrimidine ring bonded to the sulfonyl group is expected to be a primary site for nucleophilic attack, due to the strong electron-withdrawing nature of the SO2 group. researchgate.net

Illustrative Data: Condensed Fukui Functions for Selected Atoms in a Related Molecule

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Reactivity Prediction |

| C2 (C-SO2) | 0.18 | 0.02 | Most likely site for nucleophilic attack |

| C4/C6 (C-Ph) | 0.09 | 0.05 | Moderate reactivity |

| N1/N3 | 0.04 | 0.12 | Likely site for electrophilic attack (protonation) |

| S (in SO2) | 0.11 | 0.01 | Site for nucleophilic attack |

Note: This data is illustrative and not specific to 2-(Methylsulfonyl)-4,6-diphenylpyrimidine. It demonstrates how Fukui functions identify reactive centers.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations identify a single minimum-energy structure, molecules are dynamic and can adopt various shapes, or conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing for a thorough exploration of the molecule's conformational space. nih.gov For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, the key flexible points are the rotations of the two phenyl rings and the methylsulfonyl group relative to the central pyrimidine ring.

An MD simulation would reveal the preferred dihedral angles, the energy barriers between different conformations, and how interactions with a solvent might influence the molecule's shape. mdpi.com This is particularly important for understanding how the molecule might fit into a biological receptor or interact with other reactants.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or computational properties with its observed chemical reactivity. This involves synthesizing a series of related compounds, measuring their reaction rates experimentally, and then using computational descriptors (like HOMO-LUMO gap, partial charges, or steric parameters) to create a predictive equation. While no specific QSRR studies on 2-(Methylsulfonyl)-4,6-diphenylpyrimidine have been published, this methodology could be applied to predict the reactivity of new, unsynthesized derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for mapping out the step-by-step pathway of a chemical reaction. nih.gov For 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group, being an excellent leaving group, is displaced by a nucleophile. researchgate.net

Using DFT, chemists can model the proposed reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified without ambiguity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no published studies detailing the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or other spectroscopic parameters for 2-(Methylsulfonyl)-4,6-diphenylpyrimidine.

Modern computational chemistry employs various methods for such predictions, including Density Functional Theory (DFT) and machine learning models trained on large spectral databases nih.govliverpool.ac.uk. These techniques are used to calculate the magnetic shielding of atomic nuclei within a molecule, which can then be converted into predicted chemical shifts. For instance, methodologies like the Gauge-Including Atomic Orbital (GIAO) method are standard for predicting NMR parameters liverpool.ac.uk. However, the application of these methods to 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, and the subsequent reporting of the predicted data, has not been documented.

As a result, no data is available to populate a table of predicted versus experimental NMR chemical shifts for this specific molecule.

Investigation of Non-Covalent Interactions within the Molecular Architecture

A detailed computational investigation of the non-covalent interactions (NCIs) that define the molecular architecture and crystal packing of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine is not available in the scientific literature.

Such studies typically involve the use of quantum chemical calculations to identify and quantify interactions like hydrogen bonds, van der Waals forces, and π-π stacking nih.govscielo.org.mx. Analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are common tools used to visualize and understand these forces scielo.org.mx. While the synthesis and crystal structure of related compounds like 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine have been reported researchgate.net, a similar in-depth computational analysis of the intramolecular and intermolecular forces governing the structure of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine has not been published.

Therefore, no specific research findings or data tables concerning the non-covalent interactions within the molecular structure of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine can be presented.

Derivatization and Analogue Synthesis Based on 2 Methylsulfonyl 4,6 Diphenylpyrimidine Scaffold

Synthesis of Pyrimidine (B1678525) Analogues with Modified Substituents at C2

The C2 position of the 2-(methylsulfonyl)-4,6-diphenylpyrimidine scaffold is highly activated towards nucleophilic aromatic substitution (SNAr). The methylsulfonyl group (–SO₂CH₃) is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This reactivity is the cornerstone for generating a vast number of analogues with diverse functional groups at the C2 position.

The general mechanism involves the attack of a nucleophile at the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the stable methanesulfinate (B1228633) anion (CH₃SO₂⁻) restores the aromaticity of the pyrimidine ring and yields the C2-substituted product. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed in this reaction, typically under basic conditions to either deprotonate the nucleophile or neutralize the acid formed during the reaction. For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various amines demonstrates the feasibility of SNAr reactions on the pyrimidine core. mdpi.com While the synthesis of 2-aminopyrimidines often involves the cyclization of chalcones with guanidine (B92328) rsc.orgresearchgate.net, an alternative and powerful method is the direct displacement of a suitable leaving group at the C2 position. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the C2-Position

| Nucleophile (Nu-H) | Reagent/Conditions | C2-Substituent in Product | Representative Product Class |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH) | Amino (-NR₂) | 2-Amino-4,6-diphenylpyrimidines |

| Thiol (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Thioether (-SR) | 2-(Alkyl/Arylthio)-4,6-diphenylpyrimidines |

| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | Alkoxy (-OR) | 2-Alkoxy-4,6-diphenylpyrimidines |

| Hydrazine (B178648) (N₂H₄) | Solvent (e.g., EtOH), Reflux | Hydrazinyl (-NHNH₂) | 2-Hydrazinyl-4,6-diphenylpyrimidines |

This table illustrates generalized reactions based on established pyrimidine chemistry; specific yields and conditions vary.

Functionalization of Phenyl Rings for Extended Molecular Diversity

The diversity of the 2-(methylsulfonyl)-4,6-diphenylpyrimidine scaffold can be significantly expanded by introducing various functional groups onto the phenyl rings at the C4 and C6 positions. This is most commonly achieved by synthesizing the pyrimidine ring from appropriately substituted precursors rather than by direct functionalization of the pre-formed diphenylpyrimidine structure.

The primary synthetic route begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. frontiersin.org This base-catalyzed reaction forms an α,β-unsaturated ketone, commonly known as a chalcone (B49325). frontiersin.org The electronic nature and position of the substituents on the aromatic aldehyde and acetophenone dictate the properties of the resulting chalcone. In a subsequent step, this substituted chalcone undergoes a cyclocondensation reaction. For instance, reaction with guanidine yields 2-aminopyrimidine (B69317) derivatives rsc.orgasianpubs.org, while other reagents would be required to install the 2-methylsulfonyl group. This modular approach allows for a wide range of functionalities, such as halogens, methoxy (B1213986) groups, and nitro groups, to be incorporated into the final molecule. frontiersin.orgnih.gov

Table 2: Examples of Substituted 4,6-Diarylpyrimidine Analogues

| Substituent on Phenyl Ring at C4 | Substituent on Phenyl Ring at C6 | Precursors (Example) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Phenyl | 4'-Chloroacetophenone + Benzaldehyde | nih.gov |

| 4-Methoxyphenyl | 4-Methoxyphenyl | 4'-Methoxyacetophenone + 4-Methoxybenzaldehyde | nih.gov |

| 3-Bromophenyl | 4-Bromophenyl | 3'-Bromoacetophenone + 4-Bromobenzaldehyde | |

| 4-Nitrophenyl | Phenyl | 4'-Nitroacetophenone + Benzaldehyde |

The chalcones derived from these precursors are cyclized to form the corresponding 4,6-diarylpyrimidine core.

Development of Hybrid Scaffolds Incorporating 2-(Methylsulfonyl)-4,6-diphenylpyrimidine

The 2-(methylsulfonyl)-4,6-diphenylpyrimidine scaffold serves as an excellent building block for the creation of more complex hybrid molecules, where the pyrimidine ring is covalently linked to other distinct chemical moieties or heterocyclic systems. mdpi.com This strategy aims to combine the pharmacophoric features of different structural classes to create novel compounds. Fusion of a pyrimidine nucleus with other heterocycles like oxadiazoles, thiadiazoles, and triazoles has been shown to produce biologically active compounds. niscpr.res.in

One common approach involves modifying a functional group on the pyrimidine core. For example, a 2-aminopyrimidine derivative can be elaborated through a series of steps to attach other heterocyclic rings. niscpr.res.in A hydrazide derivative prepared from 2-amino-4,6-dimethylpyrimidine (B23340) was used as a key intermediate to synthesize pyrimidine-linked oxadiazole, thiadiazole, and triazole systems. niscpr.res.in Similarly, pyrimidine-chalcone hybrids have been designed by combining the pyrimidine scaffold with the α,β-unsaturated ketone framework of chalcones. mdpi.com More complex fused systems, such as triazolo[4,3-a]pyrimidines and pyrido[2,3-d]pyrimidines, can also be synthesized from functionalized pyrimidine precursors, demonstrating the versatility of the pyrimidine core in constructing polycyclic scaffolds. derpharmachemica.com The displacement of the 2-methylsulfonyl group provides a direct entry point for linking the 4,6-diphenylpyrimidine (B189498) core to other molecular fragments, enabling the synthesis of a wide range of hybrid structures.

Table 3: Examples of Hybrid Scaffolds Based on a Pyrimidine Core

| Hybrid Type | Description | Synthetic Approach Example | Reference |

|---|---|---|---|

| Pyrimidine-Triazole | Pyrimidine ring linked to a triazole ring via a methylene-amino bridge. | Intramolecular cyclization of a thiosemicarbazide (B42300) precursor derived from a 2-(amino)pyrimidine. | niscpr.res.in |

| Pyrimidine-Oxadiazole | Pyrimidine ring linked to an oxadiazole ring. | Oxidative cyclization of a semicarbazide (B1199961) precursor using an iodine reagent. | niscpr.res.in |

| Pyrimidine-Fused Systems | Pyrimidine ring fused with another heterocyclic ring (e.g., triazole, pyridine). | Cyclization of a pyrimidine bearing reactive groups (e.g., hydrazine and carbonitrile). | derpharmachemica.com |

| Pyrimidine-Chalcone | Pyrimidine scaffold linked to a chalcone moiety. | Designed to combine antiproliferative and apoptosis-inducing properties in a single molecule. | mdpi.com |

Combinatorial Chemistry Approaches for Pyrimidine Libraries

Combinatorial chemistry provides powerful tools for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. researchgate.net These libraries are invaluable in drug discovery for identifying new hit compounds. The pyrimidine scaffold is well-suited for combinatorial approaches due to its multiple sites for functionalization.

A prominent strategy is DNA-Encoded Library (DEL) technology, which allows for the synthesis and screening of billions of compounds in a single experiment. asianpubs.org In a relevant example, 2,4,6-trichloropyrimidine (B138864) was used as a starting scaffold to build a library of millions of members. The different reactivities of the chlorine atoms at the C2, C4, and C6 positions were exploited to achieve sequential and site-selective displacement with various building blocks (amines, boronic acids) in a "split-and-pool" synthesis. asianpubs.org This same principle is applicable to the 2-(methylsulfonyl)-4,6-diphenylpyrimidine scaffold, where the C2-sulfonyl group can be displaced first, followed by potential C-H functionalization of the phenyl rings or the pyrimidine C5 position in subsequent steps.

Another powerful combinatorial method involves multi-component reactions (MCRs), where three or more starting materials react in a single step to form the product. The Biginelli reaction and its variations are classic examples used to produce pyrimidine derivatives. A three-component reaction involving an α-cyanoketone, a carboxaldehyde, and a guanidine can efficiently generate a library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov Such methods, which allow for the systematic variation of multiple substituents, are ideal for exploring the chemical space around the pyrimidine core. nih.gov

Stereoselective Synthesis of Chiral Derivatives (If Applicable)

The parent molecule, 2-(methylsulfonyl)-4,6-diphenylpyrimidine, is achiral as it contains no stereogenic centers. However, chiral derivatives can be synthesized by introducing chiral substituents or by performing asymmetric reactions on the scaffold. The development of stereoselective methods is crucial as the biological activity of enantiomers can differ significantly.

While stereoselective synthesis focusing specifically on the 2-(methylsulfonyl)-4,6-diphenylpyrimidine scaffold is not widely documented, several advanced asymmetric methods have been successfully applied to other pyrimidine systems. These strategies demonstrate the potential for creating chiral analogues. For instance, rhodium-catalyzed asymmetric allylation has been used to synthesize chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.govfigshare.com Another approach involves the iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols to construct novel pyrimidine-fused oxazepines with excellent yield and enantiomeric excess. acs.org Furthermore, highly enantioselective cyclopropanation of N1-vinylpyrimidines has been reported, yielding chiral pyrimidine-substituted cyclopropanes that can serve as precursors to complex nucleoside analogues. rsc.org These methodologies could potentially be adapted to introduce chirality to the 4,6-diphenylpyrimidine framework, for example, by first functionalizing the scaffold with a suitable handle (e.g., a vinyl or allyl group) and then applying an asymmetric catalytic reaction.

Table 4: Examples of Asymmetric Syntheses to Generate Chiral Pyrimidine Derivatives

| Asymmetric Reaction | Catalyst System (Example) | Chiral Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Rh-Catalyzed Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine Ligand | Chiral Acyclic Nucleosides | Creates a stereocenter on an N-allyl substituent. | nih.gov |

| Ir-Catalyzed Asymmetric Etherification | Iridium / Chiral Phosphoramidite Ligand | Chiral Pyrimidine-Fused Oxazepanes | Intramolecular cyclization to form a chiral, fused ring system. | acs.org |

| Asymmetric Cyclopropanation | Organocatalyst (e.g., (DHQD)₂AQN) | Chiral Cyclopropyl Pyrimidine Analogues | Creates a quaternary stereocenter on a cyclopropane (B1198618) ring attached to the pyrimidine. | researchgate.net |

| Asymmetric Michael-Initiated Cyclopropanation | Chiral Organocatalyst | Chiral Cyclopropyl Pyrimidine Nucleoside Analogues | Constructs a cyclopropane ring with a quaternary chiral center. | rsc.org |

Table of Compounds

| Compound Name |

|---|

| 2-(Methylsulfonyl)-4,6-diphenylpyrimidine |

| Meisenheimer complex |

| Methanesulfinate |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde |

| 2-Aminopyrimidine |

| Guanidine |

| Chalcone |

| 4'-Chloroacetophenone |

| Benzaldehyde |

| 4-Chlorophenyl |

| Phenyl |

| 4-Methoxyphenyl |

| 3-Bromophenyl |

| 4-Bromophenyl |

| 4-Nitrophenyl |

| Oxadiazole |

| Thiadiazole |

| Triazole |

| 2-Amino-4,6-dimethylpyrimidine |

| Triazolo[4,3-a]pyrimidine |

| Pyrido[2,3-d]pyrimidine (B1209978) |

| 2,4,6-Trichloropyrimidine |

| 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrile |

| Pyrimidine-fused oxazepine |

| N1-vinylpyrimidine |

Exploration of Advanced Chemical Applications of 2 Methylsulfonyl 4,6 Diphenylpyrimidine

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

The primary application of 2-(methylsulfonyl)-4,6-diphenylpyrimidine and its analogues lies in their role as versatile intermediates for the synthesis of more complex molecules. The methylsulfonyl group (-SO₂Me) is an excellent leaving group, facilitating a variety of substitution reactions. This allows for the strategic introduction of diverse functional groups onto the pyrimidine (B1678525) core.

Research has demonstrated the utility of related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), in chemoselective nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net Depending on the reaction conditions and the nature of the nucleophile (e.g., anilines, aliphatic amines), either the sulfone group or the chloro groups can be selectively displaced. researchgate.net This controlled reactivity is crucial for building polysubstituted aminopyrimidines, which are scaffolds for numerous biologically active agents. researchgate.net The synthesis of these key sulfonylpyrimidine intermediates often involves a multi-step process starting from simpler materials, typically involving cyclization to form the pyrimidine ring, followed by oxidation of a precursor methylthio group to the desired methylsulfonyl group. researchgate.netasianpubs.orgresearchgate.net

Table 1: Synthetic Transformations of the 2-(Methylsulfonyl)pyrimidine (B77071) Core

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 2-Amino-4,6-dichloropyrimidine derivatives | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (with weak base) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | Hydrogen Peroxide, Sodium Tungstate | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) | asianpubs.org |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | m-Chloroperoxybenzoic acid (MCPBA) | 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | researchgate.net |

| 2-(Methylsulfonyl)pyrimidine derivatives | Potassium Cyanide (KCN) | 2-Cyanopyrimidine derivatives | researchgate.net |

The pyrimidine scaffold serves as a fundamental building block for a vast array of fused and complex heterocyclic systems. cu.edu.eg The reactivity of 2-(methylsulfonyl)-4,6-diphenylpyrimidine makes it an ideal starting point for constructing these elaborate structures. By displacing the methylsulfonyl group, chemists can initiate cyclization reactions with bifunctional reagents, leading to the formation of fused ring systems such as triazolopyrimidines or pyrimidoquinolines. cu.edu.egmdpi.com The synthesis of such compounds is of significant interest due to their prevalence in medicinal chemistry and materials science. cu.edu.egsemanticscholar.org Methodologies like ultrasound-assisted synthesis have been shown to be effective in constructing and derivatizing the pyrimidine core, highlighting the ongoing search for efficient synthetic routes. nih.gov

Beyond building fused systems, 2-(methylsulfonyl)-4,6-diphenylpyrimidine is a direct precursor to a wide range of advanced, highly functionalized pyrimidine scaffolds. The displacement of the sulfone group allows for the introduction of various substituents, profoundly altering the molecule's properties. For instance, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized by cyclizing chalcones with guanidine (B92328) hydrochloride. nih.gov This reaction creates a new class of pyrimidine scaffolds with potential applications as selective enzyme inhibitors. nih.gov Similarly, reactions with alkoxides can convert related chloro- and methylsulfonyl-pyrimidines into methoxy- or ethoxy-pyrimidine derivatives, which are themselves valuable intermediates. nih.gov The facile nature of these transformations underscores the role of the methylsulfonyl pyrimidine core as a pivotal precursor in synthetic chemistry. asianpubs.orggoogle.com

Role in Ligand Design for Coordination Chemistry

The pyrimidine ring, with its constituent nitrogen atoms, is an excellent scaffold for designing ligands for coordination chemistry. uni-wuerzburg.de The nitrogen atoms possess lone pairs of electrons that can readily coordinate to metal centers. mdpi.com In 2-(methylsulfonyl)-4,6-diphenylpyrimidine, the two nitrogen atoms of the pyrimidine ring are potential donor sites. The bulky phenyl groups at the 4- and 6-positions would exert significant steric influence on the resulting metal complex, affecting its geometry and stability. The electronic properties of the methylsulfonyl group can also modulate the electron density on the pyrimidine ring, thereby influencing the ligand's donor strength.

The design of metal-chelating ligands based on the 2-(methylsulfonyl)-4,6-diphenylpyrimidine framework would involve leveraging the N,N-bidentate coordination site offered by the pyrimidine ring. Synthesis of corresponding metal complexes would typically be achieved by reacting the pyrimidine derivative with a suitable metal salt, such as a transition metal halide or acetate (B1210297), in an appropriate solvent. While direct examples involving 2-(methylsulfonyl)-4,6-diphenylpyrimidine are not prevalent, the synthesis of coordination polymers from related compounds like 4,6-diamino-2-pyrimidinethiol with silver salts demonstrates the principle. nih.gov In such cases, the nitrogen and sulfur atoms of the ligand successfully coordinate with the silver ions. nih.gov The structural similarity of pyrimidines to nucleobases also makes their metal complexes interesting as biomimetic models. mdpi.com

Once synthesized, the coordination complexes of pyrimidine-based ligands are characterized using a suite of analytical techniques to elucidate their structure, bonding, and properties.

Table 2: Common Techniques for Characterization of Pyrimidine-Metal Complexes

| Technique | Information Obtained | Reference(s) |

| Single-Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms, bond lengths, bond angles, and overall coordination geometry. | mdpi.comresearchgate.net |

| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups (e.g., C=N stretching). | nih.gov |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. | mdpi.com |

| Luminescence Spectroscopy | Measures the emissive properties of the complex, which can be affected by the metal center and ligand structure. | mdpi.com |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated solvent molecules. | nih.gov |

| Scanning Electron Microscopy (SEM) / Energy-Dispersive X-ray (EDX) | Analyzes the surface morphology and elemental composition of the material, particularly for coordination polymers. | nih.gov |

For example, studies on complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine with first-row transition metals have utilized X-ray crystallography to confirm an octahedral geometry and UV and luminescence spectroscopy to evaluate photophysical properties. mdpi.com

Applications in Materials Science Research

The structural and electronic properties of 2-(methylsulfonyl)-4,6-diphenylpyrimidine and its derivatives make them attractive candidates for materials science research. Aromatic heterocyclic compounds are foundational to many advanced materials. The rigid, planar structure of the pyrimidine core combined with the bulky phenyl substituents could be exploited in the design of liquid crystals or functional polymers.

Furthermore, the coordination chemistry of these ligands opens pathways to novel inorganic-organic hybrid materials. uni-wuerzburg.de Coordination polymers based on pyrimidine ligands can form structured networks with catalytic or adsorptive properties. nih.gov Another emerging application is the use of pyrimidine-metal complexes in biomedicine, where they can be anchored onto nanomaterials, such as silica (B1680970) nanoparticles, to create sophisticated drug delivery systems. mdpi.com The inherent luminescent properties of some pyrimidine derivatives or their metal complexes also suggest potential applications in optical materials and sensors. mdpi.com

Precursors for Organic Electronic Materials

There is no specific information available in the reviewed scientific literature detailing the use of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine as a direct precursor for organic electronic materials. The core structure, featuring a pyrimidine ring, is found in some organic electronic materials; however, research has not explicitly focused on the 2-(methylsulfonyl)-4,6-diphenyl variant for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The potential for this compound lies in its reactive sulfonyl group, which could be displaced to introduce functionalities conducive to electronic applications, but dedicated studies exploring this path have not been published.

Components in Polymer and Supramolecular Architectures

The investigation into the use of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine as a building block for polymers or in the construction of supramolecular architectures has not been a significant focus of published research. Supramolecular chemistry often utilizes molecules with specific recognition motifs (e.g., hydrogen bonding sites, coordination sites) to drive self-assembly. nih.govnih.gov While the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the sulfonyl group could potentially participate in non-covalent interactions, there are no documented examples of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine being employed to create defined supramolecular structures or as a monomer in polymerization reactions.

Use as a Reagent in Organic Transformations

The primary role of 2-(methylsulfonyl)pyrimidine derivatives in organic synthesis is as electrophilic substrates in nucleophilic aromatic substitution reactions. bohrium.comresearchgate.net The methylsulfonyl group is an excellent leaving group, often more reactive than halogens, allowing for its displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

For instance, studies on the related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrate that the sulfonyl group can be selectively displaced by primary aliphatic amines, while anilines and secondary amines tend to displace the chloride group. researchgate.net This highlights the tunable reactivity of the 2-sulfonylpyrimidine scaffold. It is highly probable that 2-(Methylsulfonyl)-4,6-diphenylpyrimidine would exhibit similar reactivity, serving as a versatile intermediate for the synthesis of various 2-substituted-4,6-diphenylpyrimidines. However, specific research articles focusing on its use as a reagent with detailed substrate scopes and reaction conditions are not available.

Table 1: Reactivity of Related 2-(Methylsulfonyl)pyrimidine Compounds

| Reagent Class | Reaction Site on 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Selectivity Driver |

|---|---|---|

| Primary Aliphatic Amines | C2 (Sulfone Displacement) | Steric and Electronic Factors |

| Anilines (weak base) | C4/C6 (Chloride Displacement) | Basicity and Nucleophilicity |

| Secondary Aliphatic Amines | C4/C6 (Chloride Displacement) | Steric Hindrance at C2 |

| Deprotonated Anilines | C2 (Sulfone Displacement) | Increased Nucleophilicity |

This table is based on the reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and is provided for illustrative purposes, as direct studies on the 4,6-diphenyl variant are not available. researchgate.net

Methodological Developments in Synthetic Chemistry Utilizing the Compound

There are no specific methodological developments reported in the scientific literature that uniquely utilize 2-(Methylsulfonyl)-4,6-diphenylpyrimidine. General synthetic methods have been developed for various 2-(methylsulfonyl)pyrimidine derivatives. bohrium.comresearchgate.net These typically involve a two-step process:

Synthesis of the 2-(methylthio)pyrimidine (B2922345) precursor: This is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound (in this case, 1,3-diphenylpropane-1,3-dione) with S-methylisothiourea.

Oxidation of the thioether: The resulting 2-(methylthio)pyrimidine is then oxidized to the corresponding sulfone using common oxidizing agents like Oxone, m-CPBA, or hydrogen peroxide. researchgate.net

While this general route is applicable for the synthesis of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, there are no subsequent reports on new synthetic methodologies where this specific compound is a key starting material or catalyst. Research on related compounds like 4,6-dimethyl-2-(methylsulfonyl)pyrimidine has focused on creating more environmentally friendly synthesis protocols, for example, by using dimethyl carbonate for methylation and hydrogen peroxide for oxidation. researchgate.net

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For pyrimidine (B1678525) derivatives, this includes the use of greener solvents, catalysts, and energy sources.

Key Research Findings:

Eco-Friendly Solvents and Catalysts: Research has demonstrated the successful synthesis of various pyrimidine derivatives using greener approaches. For instance, magnetized deionized water has been employed as a catalyst-free green solvent for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines, resulting in high yields and easy workup. researchgate.net Similarly, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been used as a reusable medium for the catalyst-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. researchgate.net The use of nanocatalysts, such as ZnO-supported copper oxide and Mn-ZIF-8@ZnTiO3, in aqueous media further exemplifies the shift towards sustainable catalysis. researchgate.neteurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an efficient energy source for promoting the synthesis of fused pyrimidine systems, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netnih.gov

One-Pot Multicomponent Reactions: The development of one-pot, multicomponent reactions for synthesizing pyrimidine derivatives is a significant step towards process intensification and waste reduction. researchgate.netnih.govnih.govijper.org These methods streamline synthetic sequences, avoiding the isolation of intermediates and thereby reducing solvent usage and energy consumption.

A notable green synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine was achieved from 4,6-dimethyl-2-mercaptopyrimidine (B146703) through methylation and subsequent oxidation, boasting a total yield of 86.7%. researchgate.net Another process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine in a "one-pot reaction" highlights an economically and ecologically advantageous route. google.com

Table 1: Green Chemistry Approaches for Pyrimidine Synthesis

| Approach | Key Features | Examples |

| Green Solvents | Use of water, magnetized water, or reusable fluorinated alcohols to reduce reliance on volatile organic compounds. researchgate.netresearchgate.net | Synthesis of pyrano[2,3-d]pyrimidines in magnetized deionized water. researchgate.net |

| Nanocatalysis | Employment of recoverable and reusable nanocatalysts to enhance reaction efficiency and minimize waste. researchgate.netnih.gov | CuO/ZnO nanocatalyst for pyrano[2,3-d]pyrimidinone synthesis in water. researchgate.net |

| Microwave Irradiation | Application of microwave energy to accelerate reactions and improve yields. researchgate.netnih.gov | Synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. researchgate.netnih.govnih.govijper.org | One-pot synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. mdpi.commdpi.com The integration of pyrimidine sulfone synthesis into flow systems is a promising avenue for producing these compounds more efficiently and safely.

Key Research Findings:

Enhanced Control and Safety: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or rapid reactions. mdpi.comresearchgate.net This level of control can lead to higher yields and purities compared to batch processes. researchgate.net

Scalability and Automation: Flow chemistry facilitates the scaling up of reactions from laboratory to industrial production. mdpi.comnih.gov Automated systems can run continuously, increasing productivity and reducing manual intervention. nih.gov

Synthesis of Heterocycles: Flow chemistry has been successfully applied to the synthesis of various heterocyclic scaffolds, including fused pyrimidinones (B12756618) and quinolones. nih.gov For instance, the retro-Diels-Alder reaction of condensed pyrimidinone derivatives in a high-pressure flow system resulted in higher yields of the desired pyrimidinone products compared to batch reactions. researchgate.net An efficient electrochemical flow process has also been developed for the selective oxidation of sulfides to sulfoxides and sulfones. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates or byproducts. Advanced spectroscopic and analytical techniques are being increasingly employed for the in-situ monitoring of pyrimidine sulfone synthesis.

Key Research Findings:

Spectroscopic Analysis: Techniques such as NMR and UV-absorbance assays are used to determine reaction rate constants and monitor the progress of reactions involving 2-sulfonylpyrimidines. acs.org

X-ray Crystallography: This technique provides definitive structural information, as demonstrated by the confirmation of arylation sites on a mutant p53 protein after reaction with an iodinated 2-sulfonylpyrimidine. acs.orgnih.gov

Mass Spectrometry: LC-MS is a powerful tool for identifying products and byproducts in complex reaction mixtures, facilitating the optimization of reaction conditions for selective synthesis. researchgate.net

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations and molecular docking studies can provide deep insights into the reactivity and potential applications of molecules like 2-(methylsulfonyl)-4,6-diphenylpyrimidine, thereby guiding experimental design and saving valuable resources.

Key Research Findings:

Predicting Reactivity: DFT calculations have been effectively used to predict the reactivity of 2-sulfonylpyrimidines, correlating well with experimental data and Hammett parameters. acs.orgnih.gov These theoretical models are valuable for designing new reagents with tailored reactivity. nih.gov DFT calculations have also been employed to understand the reactivity and selectivity in the synthesis of related chloropyrimidine derivatives. acs.org

Understanding Reaction Mechanisms: Quantum chemical calculations have been used to elucidate the reaction mechanism of 2-sulfonylpyrimidines with cysteine residues, explaining their mild yet efficient reactivity. nih.gov

Guiding Drug Design: Molecular docking studies are instrumental in predicting the binding affinity of pyrimidine derivatives to biological targets. nih.govresearchgate.netdovepress.commdpi.com For example, docking studies of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives into the active site of COX-2 have shown binding behaviors comparable to known inhibitors. nih.gov Similarly, computational analysis of dihydropyrimidine (B8664642) derivatives has helped to explain their inhibitory activity against the lipoxygenase enzyme. dovepress.com

Table 2: Application of Theoretical Predictions in Pyrimidine Sulfone Chemistry

| Technique | Application | Example |

| Density Functional Theory (DFT) | Predicting reaction rates and substituent effects. acs.orgnih.govacs.org | Reliable prediction of side-chain functionalization effects on the reactivity of 2-sulfonylpyrimidines. nih.gov |

| Molecular Docking | Evaluating binding modes and affinities to biological targets. nih.govresearchgate.netdovepress.commdpi.com | Docking of pyrimidine derivatives into the COX-2 active site to predict inhibitory potential. nih.gov |

| Quantum Chemical Calculations | Elucidating reaction mechanisms. nih.gov | Investigating the interaction between 2-sulfonylpyrimidines and cysteine residues. nih.gov |

Exploration of Novel Chemical Space Based on Pyrimidine Sulfone Reactivity

The unique reactivity of the sulfonyl group on the pyrimidine ring opens up a vast chemical space for the synthesis of novel compounds with potentially valuable properties. The sulfone acts as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Key Research Findings:

Versatile Precursors: 2-Sulfonylpyrimidines are versatile building blocks for creating libraries of compounds. acs.orgnih.gov By varying the substituents on the pyrimidine ring and the incoming nucleophile, a diverse array of new molecules can be synthesized.

Selective Functionalization: The reactivity of 2-sulfonylpyrimidines can be finely tuned by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring, allowing for selective reactions. acs.orgnih.gov Studies have shown that substitution at position 5 has the most significant impact on reactivity. acs.orgnih.gov

Synthesis of Novel Heterocycles: The displacement of the sulfone group can be used to construct more complex heterocyclic systems. This approach has been used to synthesize novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science. ijper.orgnih.govnih.govnih.govresearchgate.net For example, new series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and identified as potent and specific COX-2 inhibitors. nih.govnih.gov The exploration of the chemical space around thieno[3,2-d]pyrimidin-4(3H)-one has led to a new class of highly active inhibitors of Clostridium difficile. nih.govresearchgate.net Furthermore, the interplay of drug design and method development has led to the exploration of novel chemical space utilizing neglected sulfur(VI) pharmacophores. rsc.org

The continued exploration of these future directions will undoubtedly uncover new applications and a deeper understanding of the chemistry of 2-(methylsulfonyl)-4,6-diphenylpyrimidine and related pyrimidine sulfones.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Methylsulfonyl)-4,6-diphenylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and oxidation steps. For example, starting with a dichloro-pyrimidine precursor, a methylsulfanyl group can be introduced via thiolation. Subsequent oxidation (e.g., using H₂O₂ or meta-chloroperbenzoic acid) converts the sulfanyl (-SMe) to a sulfonyl (-SO₂Me) group . Optimization may include solvent selection (polar aprotic solvents like DMF), temperature control (0–60°C), and catalyst screening (e.g., Pd for aryl couplings). Purity can be improved via recrystallization in ethanol/water mixtures .

Q. What spectroscopic and analytical methods are most effective for characterizing 2-(Methylsulfonyl)-4,6-diphenylpyrimidine?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for diphenyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calc. for C₁₇H₁₄N₂O₂S: 310.08 g/mol) .

- X-ray Crystallography : For structural elucidation, though crystal growth may require slow evaporation in chloroform/hexane .

Q. How does the solubility profile of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine influence purification strategies?

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is effective. For large-scale isolation, fractional crystallization in ethanol or acetonitrile is recommended .

Advanced Research Questions

Q. How do the electronic effects of the diphenyl and methylsulfonyl groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group activates the pyrimidine ring toward nucleophilic substitution, while the diphenyl groups sterically hinder certain positions. Computational studies (DFT) can map charge distribution to predict regioselectivity. Experimentally, Suzuki-Miyaura couplings at the 4- or 6-positions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. What mechanistic insights explain discrepancies in sulfonyl group formation yields across studies?

Contradictions may arise from incomplete oxidation or side reactions. Kinetic studies (e.g., monitoring via TLC or in-situ IR) can identify optimal oxidant stoichiometry. For example, excess H₂O₂ may over-oxidize intermediates. Alternative oxidants like Oxone® or TEMPO/NaOCl systems might improve efficiency .

Q. How can researchers mitigate hazards associated with handling reactive intermediates during synthesis?

Key strategies include:

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved in structural validation?

Reproduce experiments under standardized conditions (solvent, temperature). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What methodologies are recommended for evaluating the biological activity of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine derivatives?

- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization.

- Docking studies : Utilize AutoDock Vina to predict binding affinities.

- ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.